![molecular formula C20H20N2O2S B1229792 2-(3-acetyl-2-methyl-5-phenyl-1-pyrrolyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B1229792.png)
2-(3-acetyl-2-methyl-5-phenyl-1-pyrrolyl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(3-acetyl-2-methyl-5-phenyl-1-pyrrolyl)-N-(thiophen-2-ylmethyl)acetamide is a member of pyrroles.
Scientific Research Applications
Flavoring Agent Research
- Flavoring Group Evaluation 411 (FGE.411): The substance 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide was evaluated for its implications on human health when used as a flavoring substance. It was intended for use in certain food categories but not in beverages, except for specific milk and dairy-based beverages. The substance showed no adverse effects in a 90‐day oral gavage study in rats at doses up to 100 mg/kg body weight per day, providing an adequate margin of safety. Developmental toxicity was also not observed at the tested dose levels (Younes et al., 2018).
Synthesis and Characterization
- 2-hydroxy-N-methyl-N-phenyl-acetamide Synthesis: This compound was synthesized through acetylation, esterification, and ester interchange steps. IR and MS spectroscopy of products were analyzed and their characteristic peaks were assigned. This study could offer insights into the synthetic pathways and characterization techniques that could be applicable to the compound of interest (Zhong-cheng & Wan-yin, 2002).
Muscarinic Agonist Activity
- Substituted N-(silatran-1-ylmethyl)acetamides: Compounds like N-methyl-N-[1-(3′,7′,10′-trimethylsilatran-1-yl)methyl]acetamide were studied for their muscarinic agonist activity. They demonstrated submaximal effect and mimicked the effect of acetylcholine by binding directly to cholinoreceptors of the ileal smooth muscle (Pukhalskaya et al., 2010).
properties
Product Name |
2-(3-acetyl-2-methyl-5-phenyl-1-pyrrolyl)-N-(thiophen-2-ylmethyl)acetamide |
---|---|
Molecular Formula |
C20H20N2O2S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-(3-acetyl-2-methyl-5-phenylpyrrol-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H20N2O2S/c1-14-18(15(2)23)11-19(16-7-4-3-5-8-16)22(14)13-20(24)21-12-17-9-6-10-25-17/h3-11H,12-13H2,1-2H3,(H,21,24) |
InChI Key |
QILRSGZKTDWJQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(N1CC(=O)NCC2=CC=CS2)C3=CC=CC=C3)C(=O)C |
Canonical SMILES |
CC1=C(C=C(N1CC(=O)NCC2=CC=CS2)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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